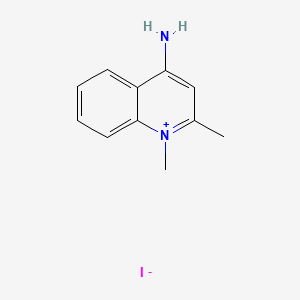

1-Methyl-4-amino-2-methylquinolinium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-4-amino-2-methylquinolinium, also known as this compound, is a useful research compound. Its molecular formula is C11H13IN2 and its molecular weight is 300.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Nicotinamide N-methyltransferase Inhibition

1-Methyl-4-amino-2-methylquinolinium has been identified as a potent inhibitor of NNMT, an enzyme involved in the metabolism of nicotinamide and other xenobiotics. The inhibition of NNMT is clinically relevant as it plays a role in several chronic diseases, including obesity and diabetes. The compound's pharmacokinetic properties have been studied, demonstrating significant plasma exposure and good oral bioavailability, making it a candidate for further drug development .

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Mean Maximum Plasma Concentration (ng/mL) | 2252 |

| Area Under Curve (h.ng/mL) | 3708 (IV), 14431 (Oral) |

| Terminal Elimination Half-life (h) | 3.80 (IV), 6.90 (Oral) |

| Oral Bioavailability (%) | 38.4 |

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in the fight against malaria. The structure-activity relationship (SAR) studies have shown that modifications to the quinoline structure can enhance antiplasmodial activity against resistant strains of Plasmodium falciparum. Compounds similar to this compound have demonstrated low nanomolar activity against these parasites, indicating their potential as therapeutic agents .

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (nM) | Resistance Index | Selectivity Index |

|---|---|---|---|

| UCF501 | <50 | <1 | >200 |

| This compound | TBD | TBD | TBD |

Dye Compositions

Beyond its pharmacological applications, this compound has been explored for use in dye compositions. It is particularly noted for its ability to dye keratin fibers such as human hair without the adverse effects associated with traditional oxidation dyes. This application leverages the compound's chemical properties to achieve vibrant colors with good fastness while minimizing damage to the fibers .

Case Studies and Research Findings

Case Study: Pharmacokinetic Evaluation

A study focused on developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in biological samples highlighted its pharmacokinetic profile. The study confirmed the compound's stability under various conditions and established a reliable method for assessing its bioavailability and metabolic behavior in vivo .

Case Study: Antimalarial Efficacy

In another investigation, a series of analogs based on quinoline structures were synthesized and evaluated for their antimalarial activity. The findings indicated that specific modifications could significantly enhance efficacy against drug-resistant strains of malaria, showcasing the importance of structural optimization in drug development .

Eigenschaften

CAS-Nummer |

70490-85-6 |

|---|---|

Molekularformel |

C11H13IN2 |

Molekulargewicht |

300.14 g/mol |

IUPAC-Name |

1,2-dimethylquinolin-1-ium-4-amine;iodide |

InChI |

InChI=1S/C11H12N2.HI/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2;/h3-7,12H,1-2H3;1H |

InChI-Schlüssel |

NIIAVLFMTBTSNH-UHFFFAOYSA-N |

SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)C.[I-] |

Kanonische SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)C.[I-] |

Synonyme |

1-MAQ 1-methyl-4-amino-2-methylquinolinium MAQ iodide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.